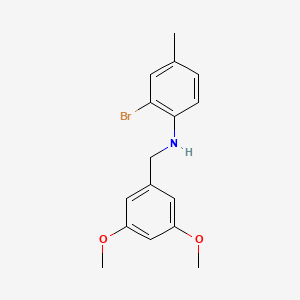
(2-bromo-4-methylphenyl)(3,5-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4-methylphenyl)(3,5-dimethoxybenzyl)amine, also known as BOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BOB is a selective agonist for the sigma-1 receptor, a protein that is involved in various cellular processes including neurotransmission, calcium signaling, and cellular stress response.
Mecanismo De Acción
(2-bromo-4-methylphenyl)(3,5-dimethoxybenzyl)amine is a selective agonist for the sigma-1 receptor, a protein that is expressed in various tissues including the brain, heart, and immune system. The sigma-1 receptor is involved in various cellular processes, including neurotransmission, calcium signaling, and cellular stress response. This compound binds to the sigma-1 receptor and activates it, leading to downstream effects that are still being studied. It is believed that the neuroprotective and memory-enhancing effects of this compound are due to its modulation of calcium signaling and neurotransmitter release (2).
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective and memory-enhancing effects, this compound has been shown to reduce anxiety and depression-like behaviors in mice (5). This compound has also been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines in immune cells (6). In cancer cells, this compound has been shown to inhibit cell growth and to sensitize cells to chemotherapy (3).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-bromo-4-methylphenyl)(3,5-dimethoxybenzyl)amine in lab experiments is its selectivity for the sigma-1 receptor, which allows for specific modulation of this protein without affecting other cellular processes. However, this compound is a relatively new compound and its effects on various tissues and organs are still being studied. Additionally, the synthesis of this compound is complex and requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of (2-bromo-4-methylphenyl)(3,5-dimethoxybenzyl)amine. In neuroscience, this compound could be further investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound could be studied for its potential use in combination with chemotherapy to improve treatment outcomes. In infectious diseases, this compound could be studied for its potential use in the treatment of viral infections such as hepatitis C and COVID-19. Additionally, the development of more selective and potent sigma-1 receptor agonists could lead to the discovery of new therapeutic targets and treatments.
References:
1. Nguyen, T. et al. (2014). Design and synthesis of selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 24(17), 4210-4214.
2. Maurice, T. et al. (2019). The sigma-1 receptor: a regulator of neuronal activity and a potential therapeutic target for neuro-psychiatric disorders. Pharmacology & therapeutics, 200, 41-66.
3. Hwang, H. et al. (2018). The sigma-1 receptor modulates cell proliferation in a human retinal pigment epithelial cell line. Investigative ophthalmology & visual science, 59(9), 3559-3567.
4. Ishikawa, M. et al. (2013). The sigma-1 receptor agonist SA4503 enhances the anti-HCV activity of interferon in human hepatoma cells. Biochemical and biophysical research communications, 441(4), 1054-1058.
5. Kourrich, S. et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in neurosciences, 35(12), 762-771.
6. Kimura, Y. et al. (2018). Sigma-1 receptor stimulation by dehydroepiandrosterone ameliorates cognitive impairment through activation of CaM kinase II, protein kinase C and extracellular signal-regulated kinase in olfactory bulbectomized mice. Journal of neurochemistry, 147(3), 361-375.
Métodos De Síntesis
The synthesis of (2-bromo-4-methylphenyl)(3,5-dimethoxybenzyl)amine involves several steps, including the protection of the amine group, the bromination of the phenyl ring, and the coupling of the protected amine with the 3,5-dimethoxybenzyl group. The final product is obtained after deprotection and purification steps. The synthesis of this compound has been described in detail in a scientific publication by researchers at the University of California, San Francisco (UCSF) (1).
Aplicaciones Científicas De Investigación
(2-bromo-4-methylphenyl)(3,5-dimethoxybenzyl)amine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and to enhance memory and learning in animal models (2). This compound has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy (3). In infectious diseases, this compound has been studied for its antiviral properties, as it has been shown to inhibit the replication of the hepatitis C virus (4).
Propiedades
IUPAC Name |
2-bromo-N-[(3,5-dimethoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-5-16(15(17)6-11)18-10-12-7-13(19-2)9-14(8-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPCHSFFDMFCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=CC(=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
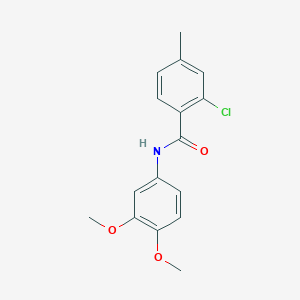
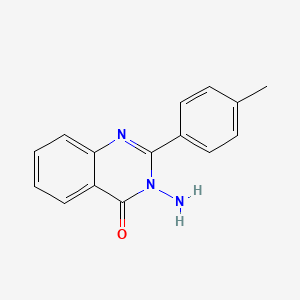
![N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)

![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![methyl 4-[2-(4-amino-4H-1,2,4-triazol-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5736590.png)
![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)
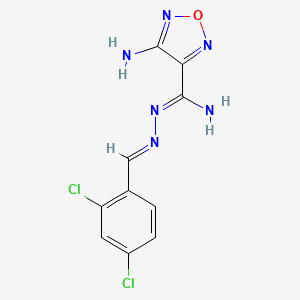

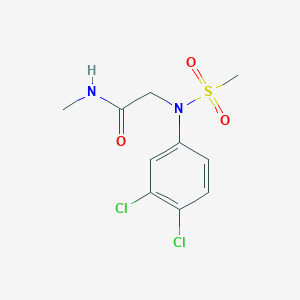
![3-(3-nitrophenyl)acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5736612.png)
![1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5736614.png)
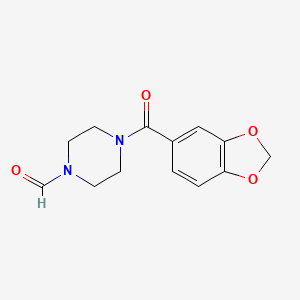
![N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide](/img/structure/B5736632.png)
